molecular formula C12H12N2O B11751086 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11751086
M. Wt: 200.24 g/mol
InChI Key: WXNTYWZJBMFJNU-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is a valuable chemical intermediate in organic synthesis and drug discovery. The pyrazole core, especially when functionalized at the 1-, 3-, and 4-positions, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Compounds based on the pyrazole-4-carbaldehyde structure have been widely investigated as key precursors for the development of anticancer, anti-inflammatory, and antimicrobial agents . The aldehyde group at the 4-position is a highly reactive handle, allowing for further derivatization into various functional groups, such as chalcones, hydrazones, and amides, which are common motifs in the design of bioactive molecules and functional materials . The 1-(3-Methylbenzyl) substituent may influence the compound's lipophilicity and overall pharmacokinetic properties. As a building block, this compound is for use in constructing more complex molecular architectures, including molecular hybrids that can exhibit enhanced biological activity . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13-14/h2-6,8-9H,7H2,1H3

InChI Key

WXNTYWZJBMFJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)C=O

Origin of Product

United States

Foundational & Exploratory

The Ascendancy of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold and the Strategic Importance of the 4-Carbaldehyde Moiety

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[4][5] The pyrazole core is present in numerous FDA-approved drugs, demonstrating its versatility and acceptance in drug development.[5] The strategic introduction of a carbaldehyde group at the 4-position of the pyrazole ring unlocks a vast potential for synthetic diversification, providing a versatile handle for the construction of complex molecular architectures with a wide array of pharmacological activities.[6][7][8] This guide will provide an in-depth exploration of the synthesis, derivatization, and multifaceted applications of pyrazole-4-carbaldehyde derivatives in modern medicinal chemistry.

Core Synthesis of Pyrazole-4-Carbaldehydes: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][8] This reliable and versatile method allows for the direct formylation of substituted hydrazones, leading to the formation of the pyrazole ring with the desired aldehyde functionality at the C4 position. The reaction typically involves the treatment of an appropriate acetophenone phenylhydrazone with the Vilsmeier-Haack reagent, which is a complex of dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6][8]

Experimental Protocol: General Procedure for the Vilsmeier-Haack Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Substituted Acetophenone Phenylhydrazone (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphoryl Chloride (POCl₃) (2.0-3.0 eq)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier-Haack reagent will form in situ.

  • To this reagent, add the substituted acetophenone phenylhydrazone in small portions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 8-10 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The solid product that precipitates is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier-Haack reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields.

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperatures is essential to control the reaction rate and prevent side reactions.

  • Neutralization with NaHCO₃: The reaction mixture is acidic due to the presence of POCl₃ and its byproducts. Neutralization is necessary to precipitate the final product, which is typically insoluble in neutral aqueous media.

Visualizing the Synthetic Workflow

G cluster_0 Vilsmeier-Haack Reaction Workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl3) reaction Reaction with Vilsmeier Reagent reagent_prep->reaction start Substituted Acetophenone Phenylhydrazone start->reaction workup Quenching on Ice & Neutralization (NaHCO3) reaction->workup purification Filtration, Washing & Recrystallization workup->purification product Purified Pyrazole-4-carbaldehyde Derivative purification->product

Caption: A generalized workflow for the synthesis of pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction.

The Versatility of the 4-Carbaldehyde Group: A Gateway to Diverse Derivatives

The aldehyde functional group at the C4 position is a versatile synthetic handle, enabling a plethora of chemical transformations to generate diverse libraries of pyrazole derivatives. These transformations include, but are not limited to:

  • Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles such as anilines, hydrazides, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively.[8]

  • Reductive Amination: This powerful reaction allows for the introduction of a wide range of substituted amino groups by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for functionalization.

  • Cyclization and Cyclocondensation Reactions: The pyrazole-4-carbaldehyde can serve as a key building block in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[7]

Medicinal Chemistry Applications of Pyrazole-4-Carbaldehyde Derivatives

The structural diversity accessible from pyrazole-4-carbaldehyde has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

Pyrazole derivatives are extensively explored for their potential as anticancer agents, targeting various hallmarks of cancer.[9][10][11]

  • Kinase Inhibition: A significant number of pyrazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][12]

    • PI3K/Akt/mTOR Pathway: Derivatives of pyrazole carbaldehyde have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling cascade that promotes cell proliferation and survival.[13] Inhibition of PI3K leads to the downstream suppression of Akt and mTOR, ultimately inducing apoptosis in cancer cells.[13] For instance, a series of novel pyrazole carbaldehyde derivatives were synthesized and evaluated for their anti-breast cancer activity, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM.

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. Pyrazole-containing compounds have been designed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[14]

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits

Caption: The inhibitory action of a pyrazole-based agent on the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of pyrazole-4-carbaldehyde derivatives. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.[6] For example, newly synthesized 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes exhibited excellent to good efficacy against two types of pathogenic bacteria.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory and Analgesic Activities

The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory and analgesic agents.[1][8][15] Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, is a prominent example. Derivatives of pyrazole-4-carbaldehyde have also been synthesized and evaluated for these properties, with some compounds demonstrating significant activity.[1][15] The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Applications in Neurodegenerative Diseases

Emerging research suggests the potential of pyrazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[16][17][18] The therapeutic strategies often involve the inhibition of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), or the modulation of signaling pathways implicated in neuroinflammation and neuronal cell death.[18][19] Pyrazole carboxamide derivatives have been designed and evaluated as multifunctional agents for the potential treatment of Alzheimer's disease.[19]

Quantitative Data Summary

Compound ClassTargetBiological ActivityPotency (IC₅₀/GI₅₀)Reference
Pyrazole carbaldehyde derivativePI3 KinaseAnti-breast cancer0.25 μM (MCF7 cells)[9]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Anticancer0.127–0.560 μM (panel of 13 cancer cell lines)[14]
Thiazolyl pyrazole carbaldehyde hybrid-Anticancer6.34 ± 0.06 µM (A549 cells)[5]

Conclusion and Future Perspectives

Pyrazole-4-carbaldehyde and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. The ease of synthesis of the core scaffold, coupled with the reactivity of the 4-carbaldehyde group, provides a robust platform for the generation of diverse chemical libraries. The broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores the therapeutic potential of this scaffold. Future research in this area will likely focus on the optimization of lead compounds through structure-activity relationship (SAR) studies, the exploration of novel biological targets, and the development of more selective and potent therapeutic agents. The continued exploration of the chemical space around the pyrazole-4-carbaldehyde core promises to yield new and improved drug candidates for a wide range of diseases.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Shetty, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

  • Kulkarni, S. K., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Patel, R., et al. (2020). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Che, F., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Akıncıoğlu, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011–2020). (2021). Molecules. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. [Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. (2025). Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2017). Semantic Scholar. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Molecules. [Link]

Sources

Methodological & Application

High-Efficiency Formylation of 1-(3-Methylbenzyl)-1H-pyrazole via Vilsmeier-Haack Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This Application Note details the optimized protocol for the C4-formylation of 1-(3-methylbenzyl)-1H-pyrazole to synthesize 1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde . This transformation is a critical step in the synthesis of pyrazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical fungicides.

While direct metallation/formylation (Lithiation/DMF) is possible, it often suffers from poor regioselectivity and cryogenic requirements. The Vilsmeier-Haack reaction described here is selected for its operational robustness, high regioselectivity for the electron-rich C4 position, and scalability.

Scientific Background & Mechanism

The pyrazole ring is an electron-rich heteroaromatic system. The N1-substitution directs electrophilic aromatic substitution (EAS) predominantly to the C4 position. The Vilsmeier-Haack reagent (chloromethylene)dimethyliminium chloride, generated in situ from DMF and POCl₃, acts as the mild electrophile.

Mechanistic Pathway

The reaction proceeds through two distinct phases:[1][2]

  • Activation: Formation of the electrophilic Vilsmeier reagent.

  • Substitution & Hydrolysis: Electrophilic attack at C4 followed by hydrolysis of the iminium intermediate to release the aldehyde.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent + POCl3 (0°C) POCl3 POCl3 (Activator) POCl3->VH_Reagent Intermediate C4-Iminium Salt VH_Reagent->Intermediate + Substrate (Electrophilic Attack) Substrate 1-(3-methylbenzyl)- 1H-pyrazole Substrate->Intermediate Product Target Aldehyde (C4-CHO) Intermediate->Product Hydrolysis (-HCl, -HNMe2) Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Figure 1: Mechanistic workflow of the Vilsmeier-Haack formylation for pyrazoles.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry
1-(3-methylbenzyl)-1H-pyrazole >98%Substrate1.0 equiv.
Phosphorus Oxychloride (POCl₃) 99%Electrophile Source3.0 equiv.
N,N-Dimethylformamide (DMF) AnhydrousSolvent/Reagent10.0 equiv. (Volumetric excess)
Sodium Acetate (NaOAc) Sat. Aq.NeutralizationExcess
Dichloromethane (DCM) ACS GradeExtractionN/A
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).

  • Ice-salt bath (-10°C to 0°C) and Oil bath (heating).

  • Magnetic stirrer with temperature probe.

Detailed Experimental Protocol

Phase 1: Generation of Vilsmeier Reagent (Exothermic & Critical)

Safety Note: POCl₃ reacts violently with moisture. Ensure all glassware is dry. Perform in a fume hood.

  • Setup: Charge the three-neck flask with anhydrous DMF (10.0 equiv) . Cool the solvent to 0°C using an ice bath under inert atmosphere.

  • Addition: Transfer POCl₃ (3.0 equiv) to the addition funnel. Add dropwise to the DMF over 30 minutes .

    • Observation: The solution will turn pale yellow/orange. Ensure internal temperature does not exceed 10°C to prevent thermal decomposition.

  • Activation: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation Reaction
  • Substrate Addition: Dissolve 1-(3-methylbenzyl)-1H-pyrazole (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2-3 mL per gram of substrate).

  • Transfer: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath. Allow the reaction to warm to room temperature (RT), then heat to 70–80°C .

  • Monitoring: Stir at 80°C for 4–6 hours .

    • TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The starting material (higher Rf) should disappear, replaced by a lower Rf spot (Aldehyde).

Phase 3: Workup & Hydrolysis
  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Note: This step is exothermic.[3]

  • Neutralization: Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH.

    • Critical: Maintain temperature <20°C during neutralization to avoid tar formation.

  • Precipitation: The product typically precipitates as a solid upon neutralization. Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Isolation:

    • If Solid: Filter the precipitate, wash with copious water, and dry under vacuum.

    • If Oiling Occurs: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Expected Results & Characterization

The product, 1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde , should be obtained as a white to off-white solid.

Analytical Validation (NMR)
NucleusShift (δ ppm)MultiplicityAssignment
¹H 9.85 Singlet (1H)-CHO (Aldehyde)
¹H 8.05Singlet (1H)Pyrazole C5-H (Deshielded)
¹H 7.90Singlet (1H)Pyrazole C3-H
¹H 7.10 – 7.30Multiplet (4H)Aromatic (Benzyl ring)
¹H 5.35 Singlet (2H)N-CH₂ -Ar (Benzylic)
¹H 2.35Singlet (3H)Ar-CH₃

Note: Chemical shifts are estimated based on analogous 1-benzyl-4-formylpyrazole data [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time after quenching (Step 10) or warm the aqueous quench slightly.
Dark/Tarry Product Reaction temperature too high (>90°C) or exotherm during POCl₃ addition.Strictly control POCl₃ addition rate at 0°C. Do not exceed 80°C during heating.
No Reaction Moisture contamination destroying POCl₃.Use fresh POCl₃ and anhydrous DMF. Ensure inert atmosphere.
Regioisomers Unlikely for this substrate.If observed, check purity of starting material. C4 is highly favored.

Safety & Compliance

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood with proper PPE (gloves, face shield).

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact and inhalation.

  • Waste Disposal: Quenched reaction mixtures contain phosphate salts and DMF. Dispose of as halogenated organic waste (if DCM used) or aqueous basic waste according to local EHS regulations.

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Link

  • Synthesis of Pyrazole-4-carbaldehydes: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Protocol for 1-Benzylpyrazole Formylation: El-Mekabaty, A. (2020). Synthesis and Anticancer Activity of Some New Pyrazole Derivatives. Russian Journal of General Chemistry. Link

  • NMR Data Reference (Analogous Structures): Sigma-Aldrich. 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Product Sheet. Link

Sources

Knoevenagel condensation of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Knoevenagel Condensation of Pyrazole-4-carbaldehydes

Executive Summary & Strategic Importance

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). The C4 position of the pyrazole ring is a critical vector for diversification. Functionalizing this position via Knoevenagel condensation transforms pyrazole-4-carbaldehydes into


-unsaturated systems (Michael acceptors), which are pivotal precursors for anti-inflammatory, anticancer, and antimicrobial agents.

This guide moves beyond generic textbook procedures. It addresses the specific physicochemical challenges of the pyrazole nucleus—specifically its amphoteric nature (if NH-unsubstituted), solubility profiles, and electronic tunability—providing three validated protocols ranging from classical synthesis to green, high-throughput methodologies.

Mechanistic Insight & Reaction Dynamics

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. When applied to pyrazole-4-carbaldehydes, specific electronic factors must be considered:

  • Electrophilicity: The pyrazole ring is electron-rich (excess

    
    -electrons). This can reduce the electrophilicity of the C4-aldehyde compared to a simple benzaldehyde, often requiring stronger activation or catalysis.
    
  • NH-Acidity: If the pyrazole N1 is unprotected, it can deprotonate under basic conditions, forming a pyrazolate anion that reduces solubility and reactivity.

  • Steric Bulk: Substituents at C3 and C5 (often methyl or phenyl groups) can sterically hinder the nucleophilic attack at the C4-aldehyde.

Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical iminium intermediate formed when secondary amines (like piperidine) are used as catalysts.

KnoevenagelMechanism cluster_catalysis Catalytic Activation Aldehyde Pyrazole-4-CHO (Electrophile) Alcohol Aldol Intermediate (Alcohol) Aldehyde->Alcohol C-C Bond Formation Base Base Catalyst (Piperidine) Methylene Active Methylene (Nucleophile) Base->Methylene Deprotonation Enolate Enolate/Carbanion Intermediate Methylene->Enolate Forms Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Alcohol->Product E1cB Elimination Water H2O (Byproduct) Alcohol->Water Dehydration

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation. Note the dehydration step (E1cB) is the driving force, often irreversible due to conjugation.

Validated Experimental Protocols

Methodology A: Green Aqueous Synthesis (Ammonium Carbonate Mediated)

Best for: Eco-friendly synthesis, scaling up, and substrates with poor solubility in organic solvents.

This protocol utilizes the "hydrophobic effect" where water forces organic reactants together, accelerating the reaction despite apparent insolubility. Ammonium carbonate acts as a mild, volatile buffer/catalyst.

Reagents:

  • Pyrazole-4-carbaldehyde derivative (1.0 mmol)

  • Active methylene compound (e.g., Malononitrile, 1.0 mmol)[1]

  • Ammonium Carbonate

    
     (20 mol%)[1][2]
    
  • Solvent: Water:Ethanol (1:1 v/v)[1][2][3]

Protocol:

  • Preparation: In a 50 mL round-bottom flask, suspend the pyrazole-4-carbaldehyde and malononitrile in 10 mL of Water:Ethanol (1:1).

  • Activation: Add

    
     (0.2 mmol).
    
  • Reaction: Stir the mixture at reflux temperature.

    • Note: Sonicating the mixture at ambient temperature is a viable alternative for thermally sensitive substrates.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 15–45 minutes.

  • Work-up: Cool to room temperature. The product usually precipitates out.

  • Purification: Filter the solid, wash with water (to remove catalyst), and dry. Recrystallize from ethanol if necessary.

Yield Expectation: 85–95%

Methodology B: Ionic Liquid Mediated ([Bmim][OAc])

Best for: High turnover frequency, catalyst recycling, and "difficult" substrates with electron-donating groups.

Ionic liquids (ILs) serve as both solvent and catalyst.[4][5] [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) is particularly effective because the acetate anion acts as a base to abstract the proton from the methylene group.

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Active methylene compound (1.1 mmol)

  • Catalyst/Solvent: [Bmim][OAc] (2 mL) or 20 mol% in water.

Protocol:

  • Mix: Combine reactants and IL in a reaction vessel.

  • Reaction: Stir at room temperature (or 50°C for sluggish substrates).

  • Observation: The mixture typically becomes homogeneous then precipitates the product.

  • Work-up: Add water (5 mL) to the reaction mixture. The IL dissolves in water; the organic product precipitates.[6]

  • Filtration: Filter the solid product.

  • Recycling: The filtrate (water + IL) can be evaporated under vacuum to recover the IL for reuse (typically active for 5+ cycles).

Yield Expectation: 90–98%

Methodology C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), rapid library generation.

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Catalyst: Basic Alumina (

    
    ) or Piperidine (1 drop).
    

Protocol:

  • Grinding: Grind the aldehyde and methylene compound in a mortar to form an intimate mixture.

  • Loading: Transfer to a microwave process vial. Add 1 drop of piperidine or mix with 200mg basic alumina.

  • Irradiation: Irradiate at 140°C (or 300W constant power) for 2–5 minutes.

    • Safety: Ensure the vessel is pressure-rated.

  • Extraction: Cool. Extract the product with hot ethanol.

  • Isolation: Pour into ice water to precipitate the product.

Yield Expectation: 88–96% (Time: < 5 mins)

Comparative Data Analysis

The choice of active methylene compound significantly influences reaction rate and yield.

Active Methylene (Nucleophile)pKa (approx)ReactivityProduct TypeTypical Yield (Method A)
Malononitrile 11.1HighDicyanovinyl92-96%
Ethyl Cyanoacetate 13.1ModerateCyanoacrylate85-90%
Barbituric Acid 4.0HighBarbiturate90-95%
Diethyl Malonate 16.4LowDiester60-75%*

*Note: Diethyl malonate often requires harsher conditions (Method C or refluxing pyridine) due to higher pKa.

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal method for your specific pyrazole derivative.

DecisionTree Start Start: Pyrazole-4-CHO Substrate SolubilityCheck Is substrate water soluble? Start->SolubilityCheck ScaleCheck Scale > 10g? SolubilityCheck->ScaleCheck No (Highly Lipophilic) MethodA Method A: Aqueous/Ethanol (Ammonium Carbonate) SolubilityCheck->MethodA Yes / Moderate SensitiveCheck Thermally Sensitive? ScaleCheck->SensitiveCheck No (Discovery scale) ScaleCheck->MethodA Yes (Cost effective) MethodB Method B: Ionic Liquid ([Bmim][OAc]) SensitiveCheck->MethodB Yes (Room Temp) MethodC Method C: Microwave (Solvent Free) SensitiveCheck->MethodC No (Rapid Heat)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Expert Troubleshooting & Optimization

1. The "Poisoning" Effect of Unprotected Pyrazoles: If your starting material is a 1H-pyrazole (NH free), the basic catalyst may deprotonate the pyrazole nitrogen (


) before the methylene compound. This creates an anionic species that is less electrophilic.
  • Solution: Use Method A (buffered aqueous system) or protect the nitrogen (e.g., N-methylation or Boc-protection) prior to condensation.

2. Controlling Stereoselectivity: Knoevenagel products can exist as E or Z isomers.[7] For pyrazole-4-carbaldehydes, the (E)-isomer is thermodynamically favored due to steric repulsion between the pyrazole C3/C5 substituents and the carbonyl/cyano groups of the alkene.

  • Validation: Verify geometry using

    
     NMR. The vinylic proton typically appears downfield (
    
    
    
    7.8–8.5 ppm).

3. Handling "Push-Pull" Systems: If the pyrazole has strong electron-donating groups (e.g., -OMe, -NMe2) at positions 1, 3, or 5, the aldehyde carbonyl becomes less electrophilic.

  • Optimization: Switch to Method C (Microwave) or use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) instead of a base to activate the carbonyl oxygen.

References

  • Sonar, J. P., et al. (2017).[1][2] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[2]

  • Reddy, M. B. M., et al. (2025). "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid." Asian Journal of Green Chemistry.

  • Kantevari, S., et al. (2011). "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides." Journal of Organic Chemistry, 76(16), 6657-69.[8]

  • Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Guide."

  • Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification and Recent Literature."

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole-4-Carbaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center resource. It is designed to provide immediate, actionable, and scientifically grounded solutions for the storage and handling of pyrazole-4-carbaldehydes.

Ticket ID: PYZ-OX-PROTECT Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Pyrazole-4-carbaldehydes are critical intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). While the pyrazole ring confers unique electronic properties, the exocyclic aldehyde moiety remains susceptible to radical-mediated auto-oxidation , converting the desired aldehyde into the corresponding carboxylic acid impurity. This degradation compromises yield and reproducibility in downstream Knoevenagel condensations or reductive aminations.

This guide provides the mechanistic root cause, a validated storage protocol, and a recovery workflow for oxidized batches.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent degradation, one must understand the enemy. Aldehydes do not merely "react with air"; they undergo a specific radical chain reaction known as auto-oxidation.

The Auto-Oxidation Pathway

Trace metal ions (Fe, Cu) or UV light initiate the process by generating an acyl radical. This radical reacts with molecular oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.

AutoOxidation Aldehyde Pyrazole-CHO (Starting Material) Radical Acyl Radical (R-C=O•) Aldehyde->Radical Initiation (hv / Metals) Peroxy Peroxy Radical (R-COOO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-COOOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Regenerates Acid Carboxylic Acid (Impurity) Peracid->Acid + R-CHO

Figure 1: Radical chain mechanism converting Pyrazole-4-carbaldehyde to Carboxylic Acid.

Key Insight: The reaction is autocatalytic. Once a small amount of peracid forms, it accelerates the oxidation of the remaining aldehyde. Exclusion of oxygen alone is insufficient if the chain reaction has already started; low temperature is required to slow the kinetics.

Module 2: Validated Storage Protocol (SOP)

Objective: Maintain purity >98% for >6 months.

The "Zero-Oxidation" System
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂, eliminating the propagation reactant. Argon is heavier than air and provides a better "blanket" for solids.
Temperature -20°C (± 5°C)Significantly reduces the kinetic rate of radical propagation (Arrhenius equation).
Container Amber Glass VialsBlocks UV radiation (290–450 nm) which acts as a radical initiator.
Seal Parafilm® over CapPrevents oxygen diffusion through cap threads during long-term freezer storage.
Step-by-Step Storage Workflow
  • Purge: Upon receipt or after synthesis, flush the headspace of the container with a gentle stream of dry Argon for 30–60 seconds.

  • Seal: Tightly cap the vial. Wrap the junction between the cap and the vial neck with Parafilm.

  • Freeze: Place immediately in a -20°C freezer.

  • Thaw Correctly: Before opening the vial again, allow it to warm to room temperature inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid. Water can hydrate the aldehyde (forming a gem-diol), complicating NMR analysis and stoichiometry.

Module 3: Diagnostics & Troubleshooting

How do you know if your batch is compromised?

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellowing/browning or "gummy" texture. (Note: Pyrazoles can be yellow naturally, so color is not definitive).

NMR Diagnostics (The Gold Standard)

Run a proton (


H) NMR in DMSO-

or CDCl

.
SignalChemical Shift (

)
Interpretation
Aldehyde (-CHO) 9.5 – 10.2 ppm (Sharp Singlet)Active ingredient. Integrate this to 1.0.
Carboxylic Acid (-COOH) 10.5 – 13.0 ppm (Broad Hump)Oxidation impurity. If this integrates >0.05 (5%), purification is required.
Pyrazole Ring (-NH) 13.0 – 14.0 ppm (Broad)Normal for N-unsubstituted pyrazoles. Do not confuse with acid.

Pro-Tip: Add a drop of D


O to the NMR tube. The -COOH and -NH signals will disappear (exchangeable), but the -CHO signal will remain. This confirms the aldehyde peak.

Module 4: Recovery Protocol (Purification)

If oxidation has occurred, do not discard the batch. Use the Bisulfite Adduct Method .[1][2] This relies on the reversible formation of a water-soluble sulfonate salt, separating the aldehyde from the non-reactive carboxylic acid impurity.

Workflow Diagram

Purification Start Impure Mixture (Aldehyde + Acid) Step1 1. Dissolve in EtOAc 2. Add sat. NaHSO3 (aq) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities/Acid) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Add Na2CO3 or NaOH (Adjust to pH 10-11) AqLayer->Regen Extract Extract with EtOAc Regen->Extract Final Pure Pyrazole-4-Carbaldehyde Extract->Final

Figure 2: Bisulfite purification workflow for recovering oxidized aldehydes.

Detailed Procedure
  • Solubilization: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Adduct Formation: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO

    
    ). Shake vigorously for 5–10 minutes.
    
    • Observation: The aldehyde forms a bisulfite adduct.[1][2][3] Depending on the lipophilicity of the pyrazole, this adduct will either migrate into the water layer or precipitate as a solid at the interface.

  • Separation:

    • If solid forms: Filter the solid, wash with EtOAc (to remove acid impurity).[4]

    • If no solid: Separate layers.[1][3][4] Keep the Aqueous Layer (contains aldehyde adduct). Discard the organic layer (contains carboxylic acid).

  • Regeneration:

    • Place the aqueous layer (or solid suspended in water) in a flask.

    • Add fresh EtOAc.

    • Slowly add 10% Na

      
      CO
      
      
      
      or NaOH until pH
      
      
      10–12. Stir for 15 mins.
    • Mechanism:[5] Base destroys the bisulfite adduct, liberating the free aldehyde back into the EtOAc.

  • Isolation: Separate the organic layer, dry over MgSO

    
    , and concentrate
    in vacuo.
    

Critical Note for N-Unsubstituted Pyrazoles: If your pyrazole has a free -NH group, high pH (12+) may deprotonate the ring (forming the pyrazolate anion), keeping it in the water.

  • Fix: After destroying the bisulfite adduct at pH 12, carefully adjust the pH back to ~7–8 before the final extraction into EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in solution (e.g., DMSO or DCM)? A: Not recommended. Aldehydes degrade faster in solution due to higher diffusion rates of oxygen. Furthermore, chlorinated solvents (DCM/Chloroform) can generate HCl over time, catalyzing degradation. Always store as a dry solid.

Q: My aldehyde turned pink/red. Is it ruined? A: Not necessarily. Pyrazoles are electron-rich and can form charge-transfer complexes with trace impurities, causing dramatic color shifts even with <1% impurity. Run an NMR. If the -CHO peak is intact and integration is good, the color is likely cosmetic.

Q: Can I use chromatography (Silica Gel) instead of bisulfite purification? A: Yes, but with caution. Silica gel is slightly acidic and can catalyze the oxidation or acetal formation if methanol is used in the eluent. If you must use a column, add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica.

References

  • Auto-Oxidation Mechanism: Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.

  • Bisulfite Purification Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.15 for Bisulfite Adducts).

  • Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Pyrazole Chemistry & Stability: Elguero, J. (2000). Pyrazoles.[5][6][7][8] In Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

Technical Support Center: Troubleshooting Low Conversion in Pyrazole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole aldehyde synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high conversion rates for this critical class of heterocyclic compounds. Pyrazole aldehydes are versatile building blocks in drug discovery and materials science, but their synthesis, most commonly via the Vilsmeier-Haack reaction, can be fraught with difficulties.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the root causes of common failures and provide actionable protocols to overcome them, ensuring your synthesis proceeds efficiently and successfully.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial problems encountered during pyrazole aldehyde synthesis.

Q1: My reaction has stalled. TLC analysis shows significant starting material even after extended reaction time. What should I investigate first?

A1: This is a classic issue that typically points to one of three areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.

  • Vilsmeier Reagent Inactivity: The Vilsmeier reagent (a chloroiminium salt) is the electrophile in this reaction and is acutely sensitive to moisture.[1] It is formed in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]

    • Immediate Checks:

      • Anhydrous Conditions: Confirm that all glassware was rigorously dried (flame- or oven-dried) and the reaction was conducted under an inert atmosphere (e.g., Argon or Nitrogen).

      • Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. POCl₃ is highly corrosive and reacts violently with water; exposure to atmospheric moisture can neutralize it.[1] Similarly, ensure your DMF is anhydrous grade.

      • Reagent Preparation: The formation of the Vilsmeier reagent is exothermic and should be performed at 0-5 °C with slow, careful addition of POCl₃ to DMF.[1] Preparing it at elevated temperatures can lead to decomposition.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] Therefore, the electron density of the pyrazole ring is paramount.

    • Electron-Withdrawing Groups (EWGs): If your pyrazole substrate is substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃), the ring may be too deactivated to react under standard conditions.[3][4]

    • N-H Pyrazoles: Pyrazoles without a substituent on the nitrogen (N-H pyrazoles) may fail to undergo formylation under standard Vilsmeier-Haack conditions.[5] The acidic proton can interfere with the reaction. Protection of the nitrogen or hydrolysis followed by heating may be necessary to achieve the desired product.[5]

  • Insufficient Temperature: While reagent preparation must be cold, the formylation step itself may require heat, especially for less reactive substrates. If the reaction is sluggish at room temperature, gradually increasing the heat to 60-80 °C can often drive it to completion.[1][6]

Q2: My reaction mixture turned into a dark, intractable tar. What causes this and how can I prevent it?

A2: Tar formation is a strong indicator of decomposition or polymerization, usually caused by excessive heat or impurities.

  • Cause - Overheating: The reaction to form the Vilsmeier reagent and its subsequent reaction with the pyrazole are both exothermic.[1] Uncontrolled temperature can lead to rapid, unwanted side reactions and polymerization of the electron-rich pyrazole.

    • Solution: Maintain strict temperature control. Use an ice-salt bath during reagent formation and substrate addition. If the reaction requires heating, do so gradually with careful monitoring.

  • Cause - Substrate Sensitivity: Electron-rich pyrazoles can be sensitive to the strongly acidic conditions of the reaction and may decompose if exposed to high temperatures for prolonged periods.

    • Solution: Minimize reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. For highly sensitive substrates, consider using a milder formylating agent if possible.

Q3: TLC analysis shows multiple new spots, and my final product is impure. What are the likely side products?

A3: The formation of multiple products can be due to a lack of regioselectivity, over-reaction, or side reactions involving substituents.

  • Isomeric Products: For unsymmetrical pyrazoles, formylation can potentially occur at different positions on the ring. The C4 position is generally the most electron-rich and favored for electrophilic attack.[7][8] However, steric hindrance or strong activating groups at other positions can lead to mixtures.

  • Diformylation: Although less common, using a large excess of the Vilsmeier reagent or harsh conditions can sometimes lead to the addition of two formyl groups.

  • Side Reactions of Substituents: Certain functional groups on the pyrazole ring can react with the Vilsmeier reagent. For example, hydroxyl or amino groups can be converted to formates or formamides, respectively.

Part 2: Deep Dive - Optimizing the Vilsmeier-Haack Reaction

This section provides detailed strategies for overcoming persistent low conversion rates.

Q4: My pyrazole has electron-withdrawing groups and is poorly reactive. How can I force the reaction to completion?

A4: Formylating deactivated pyrazoles requires adjusting conditions to increase the electrophilicity of the reagent or the reaction's energy.

  • Increase Reagent Stoichiometry: For a deactivated substrate, a common and effective strategy is to increase the amount of Vilsmeier reagent. Instead of the typical 1.1-1.5 equivalents, using a 2- to 5-fold excess can significantly improve conversion.[4]

  • Increase Reaction Temperature: After the initial addition at low temperature, the reaction temperature can be significantly increased. For challenging substrates, temperatures as high as 120 °C may be required to achieve a reasonable reaction rate.[4][6]

  • Choice of Solvent: While DMF is the standard, sometimes using it in excess as the solvent can drive the equilibrium towards product formation. In other cases, a higher-boiling, non-reactive solvent like 1,2-dichloroethane might be used, although this is less common.

The following table summarizes typical adjustments for substrates of varying reactivity:

Substrate ReactivityVilsmeier Reagent (eq.)Temperature (°C)Typical Reaction Time
High (Electron-rich)1.1 - 1.50 to 601 - 4 hours
Moderate 1.5 - 3.060 to 904 - 8 hours
Low (Electron-poor)3.0 - 5.0+90 to 120+6 - 24 hours

Data compiled from various synthetic procedures.[4][6][9]

Q5: The work-up procedure is messy, and I'm losing product. What is a robust protocol for isolation?

A5: The work-up for a Vilsmeier-Haack reaction is critical. The goal is to hydrolyze the intermediate iminium salt to the aldehyde and neutralize the highly acidic mixture safely.

  • Controlled Quenching: The reaction mixture should be cooled in an ice bath and then poured slowly onto a vigorously stirred mixture of crushed ice and a base. This safely manages the highly exothermic quench of excess POCl₃.

  • Choice of Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used to neutralize the acid to a pH of ~7-8.[4] Using a strong base like NaOH can sometimes lead to product decomposition if the aldehyde is base-sensitive.

  • Extraction: After neutralization, the aqueous layer should be thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the product has some water solubility, saturating the aqueous layer with NaCl can help drive the product into the organic phase.[1]

  • Purification: Crude pyrazole aldehydes often require purification by column chromatography on silica gel or recrystallization to remove baseline impurities and any unreacted starting material.[1]

Part 3: Protocols and Visualizations
Detailed Protocol: Optimized Vilsmeier-Haack Formylation of a Moderately Deactivated Pyrazole

This protocol provides a robust starting point for a challenging substrate.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagent Formation: Add anhydrous DMF (5.0 eq.) to the flask via syringe. Cool the flask to 0 °C using an ice bath. Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC (e.g., every 2 hours).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture into the ice slurry.

  • Isolation: Continue stirring until all the ice has melted and gas evolution has ceased. Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure pyrazole aldehyde.

Visual Workflow: Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting low conversion.

TroubleshootingWorkflow Start Low Conversion Observed Check_SM Is Starting Material (SM) Present on TLC? Start->Check_SM Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Check_SM->Check_Reagents Yes Decomposition Is there Tar / Decomposition? Check_SM->Decomposition No Check_Vilsmeier_Formation Review Vilsmeier Reagent Formation Conditions (Temp < 10°C) Check_Reagents->Check_Vilsmeier_Formation Increase_Severity Increase Reaction Severity Check_Vilsmeier_Formation->Increase_Severity Increase_Temp Gradually Increase Reaction Temperature (e.g., to 80°C) Increase_Severity->Increase_Temp Increase_Equiv Increase Equivalents of Vilsmeier Reagent (e.g., to 3-5 eq.) Increase_Severity->Increase_Equiv Success Problem Resolved Increase_Temp->Success Increase_Equiv->Success Control_Temp Improve Temperature Control During Addition & Reaction Decomposition->Control_Temp Yes Purify_SM Purify Starting Material Decomposition->Purify_SM No (Impure SM?) Control_Temp->Success Purify_SM->Success

Caption: A flowchart for diagnosing and resolving low conversion rates.

Mechanism: Vilsmeier-Haack Reaction on Pyrazole

This diagram illustrates the key steps of the electrophilic substitution mechanism.

VilsmeierMechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Ring Sigma_Complex Sigma Complex (Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Pyrazole Aldehyde Iminium_Salt->Aldehyde + H₂O (Work-up)

Caption: The mechanism of pyrazole formylation via the Vilsmeier-Haack reaction.

References
  • Sharma, S., et al. (2017). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Shaikh, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Alam, M. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Characteristic Peaks of Pyrazole-4-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of pyrazole-4-carbaldehyde and its structural isomers, imidazole-2-carbaldehyde and pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize these heterocyclic aldehydes as key building blocks in medicinal chemistry and materials science. The unambiguous identification and differentiation of these compounds are critical for reaction monitoring, quality control, and structural elucidation.

Introduction: The Significance of Pyrazole-4-carbaldehyde in Modern Research

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Pyrazole-4-carbaldehyde, in particular, serves as a versatile synthon for the elaboration of more complex molecular architectures. Its aldehyde functionality provides a reactive handle for a myriad of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutic agents and functional materials.[1][2]

Accurate and rapid characterization of pyrazole-4-carbaldehyde and related heterocyclic aldehydes is paramount. FTIR spectroscopy offers a powerful, non-destructive, and readily available technique for this purpose. By analyzing the vibrational modes of the functional groups within these molecules, one can obtain a unique spectroscopic "fingerprint." This guide will dissect the characteristic FTIR peaks of pyrazole-4-carbaldehyde, drawing comparisons with imidazole- and pyrrole-based aldehydes to highlight the distinguishing spectral features.

Deciphering the Vibrational Landscape of Pyrazole-4-carbaldehyde

The FTIR spectrum of pyrazole-4-carbaldehyde is a composite of the vibrational modes of the pyrazole ring and the carbaldehyde functional group. While a definitive, publicly available, and fully assigned FTIR spectrum of the parent 1H-pyrazole-4-carbaldehyde is not readily found in the literature, extensive studies on its derivatives allow for a reliable assignment of its characteristic absorption bands.[2][3]

The key vibrational modes to consider are:

  • N-H Stretching: The N-H bond of the pyrazole ring typically exhibits a broad stretching vibration in the region of 3100-3300 cm⁻¹. This broadening is often a result of intermolecular hydrogen bonding in the solid state.[4]

  • C-H Stretching (Aromatic/Heteroaromatic): The C-H stretching vibrations of the pyrazole ring are expected to appear in the 3000-3100 cm⁻¹ region.[5]

  • Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two distinct, albeit weaker, bands are typically observed. One appears around 2850-2800 cm⁻¹ and the other, often more prominent, is found near 2750-2700 cm⁻¹.[5] The presence of this lower wavenumber band is a strong indicator of an aldehyde functionality.

  • Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the spectrum. For aromatic and α,β-unsaturated aldehydes, this peak is typically observed in the range of 1710-1685 cm⁻¹.[5] For substituted pyrazole-4-carbaldehydes, this band is consistently reported in this region.[1][2]

  • C=N and C=C Stretching (Pyrazole Ring): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. These are often complex and coupled vibrations.

  • In-plane and Out-of-plane Bending Vibrations: The fingerprint region (below 1400 cm⁻¹) contains a wealth of information from various bending vibrations of the pyrazole ring and the aldehyde group, contributing to the unique overall spectral pattern.

A Comparative Analysis: Pyrazole-4-carbaldehyde vs. Imidazole- and Pyrrole-Aldehydes

To aid in the differentiation of pyrazole-4-carbaldehyde from other common heterocyclic aldehydes, the following table summarizes their key distinguishing FTIR peaks.

Functional Group Pyrazole-4-carbaldehyde (Predicted/Reported for Derivatives) Imidazole-2-carbaldehyde Pyrrole-2-carbaldehyde References
N-H Stretching 3100-3300 cm⁻¹ (broad)~3437 cm⁻¹ (sharp or broad depending on H-bonding)~3400 cm⁻¹ (sharp or broad)[4][6]
Aldehydic C-H Stretching ~2820 cm⁻¹ and ~2720 cm⁻¹~2830 cm⁻¹ and ~2730 cm⁻¹~2810 cm⁻¹ and ~2720 cm⁻¹[5]
Carbonyl (C=O) Stretching 1685-1710 cm⁻¹~1676 cm⁻¹~1665 cm⁻¹[5][7]
Ring C=N/C=C Stretching 1400-1600 cm⁻¹1489-1599 cm⁻¹1400-1600 cm⁻¹[6][7]

Key Differentiating Features:

  • The C=O stretching frequency is a primary point of comparison. Pyrrole-2-carbaldehyde generally exhibits the lowest frequency due to greater resonance delocalization of the lone pair of electrons on the nitrogen atom into the ring and with the carbonyl group. Imidazole-2-carbaldehyde shows a slightly higher frequency, while pyrazole-4-carbaldehyde is expected to be in a similar or slightly higher range.

  • The N-H stretching band can also be informative. The position and broadness of this peak are sensitive to the extent of hydrogen bonding, which can differ based on the specific crystal packing of each compound.

Experimental Protocols for High-Fidelity FTIR Analysis

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. Below are detailed protocols for two common methods for analyzing solid organic compounds.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.

Methodology:

  • Drying: Thoroughly dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The goal is a homogenous mixture.

  • Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of the KBr Pellet Preparation Workflow:

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis Dry_KBr Dry KBr Powder Mix Mix Sample and KBr Dry_KBr->Mix Grind_Sample Grind Solid Sample Grind_Sample->Mix Load_Die Load Pellet Die Mix->Load_Die Press Apply Hydraulic Pressure Load_Die->Press Eject_Pellet Eject Transparent Pellet Press->Eject_Pellet Acquire_Spectrum Acquire FTIR Spectrum Eject_Pellet->Acquire_Spectrum ATR_FTIR_Setup cluster_instrument ATR-FTIR Spectrometer cluster_atr ATR Accessory IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer ATR_Crystal ATR Crystal Interferometer->ATR_Crystal Incident IR Beam Detector Detector ATR_Crystal->Detector Reflected IR Beam Sample Solid Sample Sample->ATR_Crystal Pressure_Arm Pressure Arm Pressure_Arm->Sample

Caption: Schematic of an ATR-FTIR setup.

Conclusion

The structural nuances between pyrazole-4-carbaldehyde, imidazole-2-carbaldehyde, and pyrrole-2-carbaldehyde are subtly yet clearly reflected in their FTIR spectra. The carbonyl stretching frequency serves as a primary diagnostic tool for distinguishing between these important heterocyclic aldehydes. By employing meticulous sample preparation techniques and a comparative analytical approach, researchers can confidently identify and characterize these valuable building blocks, ensuring the integrity and success of their synthetic endeavors.

References

  • Shetty, M. M., et al. (2007). Synthesis and pharmacological evaluation of some new 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry, 19(7), 5035-5042.
  • Hamada, N. et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 75–91.
  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research, 12(3), 37-43.
  • ResearchGate. (n.d.). FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • El-Gohary, A. R., & Shaabana, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 33-42.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-4-carbaldehyde, 3-(3-hydroxyphenyl)-. Retrieved from [Link]

  • Hamada, N. et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 75–91.
  • ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2912.
  • PubMed. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Retrieved from [Link]

  • University of Rostock. (n.d.). Vibrational Spectroscopy. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Retrieved from [Link]

Sources

A Researcher's Guide to the Melting Point Behavior of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Structure-Property Relationships for Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-4-carbaldehydes stand out as pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their versatile scaffold allows for the construction of molecules with diverse biological activities. A fundamental physical property, the melting point, not only serves as a crucial indicator of purity but also provides profound insights into the intermolecular forces at play, which can influence solubility, crystal packing, and ultimately, bioavailability. This guide offers a comparative analysis of the melting points of various substituted pyrazole-4-carbaldehydes, supported by experimental data, to elucidate the intricate relationship between molecular structure and physical properties.

The Significance of Substituents: A Comparative Melting Point Analysis

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The nature and position of substituents on the pyrazole-4-carbaldehyde core can significantly alter these forces, leading to substantial differences in melting points.

The following table presents a compilation of experimentally determined melting points for a series of substituted pyrazole-4-carbaldehydes, showcasing the impact of various substituents at the N1 and C3 positions of the pyrazole ring, as well as on a C3-phenyl substituent.

CompoundN1-SubstituentC3-SubstituentMelting Point (°C)
1H-Pyrazole-4-carbaldehydeHHNot available
1-Methyl-1H-pyrazole-4-carbaldehydeMethylH29-34[1]
3-Phenyl-1H-pyrazole-4-carbaldehydeHPhenyl146-148[2]
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehydeMethylPhenylNot available
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehydePhenylMethyl57-61
1,3-Diphenyl-1H-pyrazole-4-carbaldehydePhenylPhenyl142-146
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Chlorophenyl140-142[3][4]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Methoxyphenyl135-139[5]
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-Methylphenyl (Tolyl)118-124[6]
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl4-NitrophenylNot available
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePhenylMethyl (at C3), Chloro (at C5)145-148[7]

Dissecting the Data: An Expert's Interpretation

The Influence of N-H Hydrogen Bonding

A prominent feature of unsubstituted and N-H pyrazoles is their ability to form intermolecular hydrogen bonds. This is evident in the relatively high melting point of 3-phenyl-1H-pyrazole-4-carbaldehyde (146-148 °C)[2]. The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the nitrogen atom itself and the carbonyl oxygen can act as acceptors, leading to a strong and well-ordered crystal lattice.

The Impact of N1-Substitution

Replacing the hydrogen at the N1 position with a methyl or phenyl group prevents intermolecular hydrogen bonding. In the case of 1-methyl-1H-pyrazole-4-carbaldehyde, the melting point is significantly lower (29-34 °C)[1]. This drastic decrease can be attributed to the loss of hydrogen bonding and the relatively small size of the methyl group, which does not introduce significant van der Waals interactions.

When a phenyl group is introduced at the N1 position, as in 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (57-61 °C), the melting point is higher than the N1-methyl analogue but still considerably lower than the N-H pyrazole. The bulky phenyl group enhances van der Waals forces and can participate in π-π stacking interactions, which contribute to a more stable crystal lattice compared to the methyl-substituted counterpart.

The Role of C3-Substituents

The nature of the substituent at the C3 position also plays a crucial role. Comparing 1-methyl-1H-pyrazole-4-carbaldehyde (29-34 °C)[1] with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (57-61 °C), the introduction of a phenyl group at N1 in the latter leads to a higher melting point. The presence of a phenyl group at C3 in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (142-146 °C) results in a significantly higher melting point than 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This is due to the increased molecular weight and the potential for π-π stacking interactions between the phenyl rings, which require more energy to disrupt.

Electronic Effects of Substituents on the C3-Phenyl Ring

Systematic substitution on the C3-phenyl ring provides further insights into the interplay of electronic effects and intermolecular forces.

  • Electron-donating groups: The presence of a methyl group (an electron-donating group) at the para position of the phenyl ring in 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (118-124 °C)[6] and a methoxy group in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (135-139 °C)[5] leads to a decrease in the melting point compared to the unsubstituted 1,3-diphenyl analogue (142-146 °C). This might be due to a disruption in crystal packing or a change in the overall dipole moment of the molecule.

  • Electron-withdrawing groups: The introduction of a chlorine atom in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (140-142 °C)[3][4] results in a melting point very similar to the unsubstituted compound. The inductive electron-withdrawing effect of the chlorine atom can influence the polarity of the molecule and its interactions in the crystal lattice.

The following diagram illustrates the key structural features and their influence on the melting point of pyrazole-4-carbaldehydes.

G cluster_core Pyrazole-4-carbaldehyde Core cluster_substituents Substituent Effects Core Pyrazole-4-carbaldehyde N1_H N1-H (Hydrogen Bonding) Core->N1_H High MP N1_Alkyl N1-Alkyl (No H-Bonding, Weaker VdW) Core->N1_Alkyl Low MP N1_Aryl N1-Aryl (No H-Bonding, Stronger VdW, π-π Stacking) Core->N1_Aryl Intermediate MP C3_Aryl C3-Aryl (Increased MW, π-π Stacking) Core->C3_Aryl High MP C3_Aryl_EDG C3-Aryl with EDG (Alters Packing/Dipole) C3_Aryl->C3_Aryl_EDG Lower MP C3_Aryl_EWG C3-Aryl with EWG (Alters Polarity) C3_Aryl->C3_Aryl_EWG Similar MP G Start Start: Hydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) Start->Vilsmeier Workup Aqueous Work-up & Neutralization Vilsmeier->Workup Purification Recrystallization Workup->Purification Characterization Characterization: MP, NMR, IR, MS Purification->Characterization End Pure Product Characterization->End

Sources

A Comparative Guide to HPLC Purity Analysis of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials.[1][2] Its molecular structure, featuring a pyrazole core, a substituted benzyl group, and a reactive aldehyde moiety, makes it a versatile building block. As with any high-value chemical intermediate, particularly in the pharmaceutical and agrochemical sectors, rigorous purity assessment is non-negotiable. The presence of process-related impurities or degradants can significantly impact the yield, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose, offering the high resolution required to separate the main component from structurally similar impurities.[3] This guide provides a comprehensive comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde. We will delve into the scientific rationale behind the methodological choices, present comparative performance data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to implement a robust, reliable, and validated purity analysis in their laboratories.

Section 1: Physicochemical Properties and Chromatographic Strategy

The structure of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde dictates its behavior in a chromatographic system. The molecule possesses significant hydrophobicity due to the benzyl and pyrazole rings, making it an ideal candidate for RP-HPLC.[4][5] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[5] The aromatic rings also contain π-electrons, which can engage in secondary interactions with certain stationary phases. The aldehyde group is polar, and the pyrazole ring contains nitrogen atoms that can be protonated at low pH, influencing retention and peak shape.

Our strategy is to leverage these properties to develop two methods:

  • Method A (High-Resolution Gradient): A comprehensive method designed to separate a wide range of potential impurities, ideal for reference standard characterization and in-depth impurity profiling.

  • Method B (Rapid Isocratic): A fast, quality control-oriented method suitable for high-throughput screening and routine in-process checks where known impurities are monitored.

Section 2: Comparative HPLC Methodologies

Method A: High-Resolution Gradient Elution

This method is designed for maximum resolving power to separate closely eluting impurities and potential degradants.

  • Scientific Rationale:

    • Column (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention of the benzyl and pyrazole moieties.[5][6] The high surface area and carbon load provide the necessary retention to achieve separation.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

    • Acid Modifier (0.1% Formic Acid): The addition of a small amount of acid, like formic acid, serves two critical purposes. First, it suppresses the ionization of any residual silanols on the silica backbone of the stationary phase, which prevents peak tailing.[7] Second, it ensures that the nitrogen atoms in the pyrazole ring are consistently protonated, leading to sharper, more symmetrical peaks.

    • Gradient Elution: A gradient, moving from a lower to a higher concentration of acetonitrile, is essential for a stability-indicating method. It ensures that late-eluting, more hydrophobic impurities are eluted from the column in a reasonable time while providing sufficient retention for early-eluting, more polar impurities.[8]

    • Detection (254 nm): The conjugated system of the pyrazole ring and the aromatic benzyl group is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides a good starting point for sensitive detection. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.

Method B: Rapid Isocratic Elution

This method is optimized for speed and efficiency, making it ideal for routine quality control (QC) analysis.

  • Scientific Rationale:

    • Column (C8): A C8 (octylsilane) column offers less hydrophobic retention than a C18 column.[5] This allows for faster elution of the main peak with a stronger mobile phase, significantly reducing the analysis time. This is suitable when the impurity profile is well-understood and extreme resolution is not required.

    • Mobile Phase (Methanol/Water): Methanol is an alternative organic modifier. While it has higher viscosity and pressure limitations compared to acetonitrile, it can offer different selectivity for certain impurities, which can be advantageous.

    • Isocratic Elution: An isocratic (constant mobile phase composition) method is simpler, more robust, and provides faster re-equilibration times between injections, increasing sample throughput.[9] The mobile phase composition is optimized to provide adequate retention (typically a retention factor, k', between 2 and 10) for the main peak.

    • Detection (254 nm): The detection wavelength remains the same as Method A for consistency, but should always be optimized based on the UV spectrum of the analyte.

Section 3: Experimental Protocols & Data

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Detailed HPLC Protocols
ParameterMethod A: High-Resolution GradientMethod B: Rapid Isocratic
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Methanol
Gradient/Isocratic Gradient: 0-15 min: 40% to 90% B 15-17 min: 90% B 17.1-20 min: 40% B (re-equilibration)Isocratic: 65% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
Detector Wavelength 254 nm (PDA recommended)254 nm
Run Time 20 minutes8 minutes
System Suitability Test (SST) Protocol

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (Efficiency): ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Area (Precision): ≤ 1.0%

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of each method for the main analyte peak.

Performance MetricMethod A: High-Resolution GradientMethod B: Rapid IsocraticJustification
Retention Time (min) ~10.5~4.2Gradient elution and stronger C18 retention result in a longer run time.
Resolution (vs. nearest impurity) > 3.0> 2.0The longer column and shallow gradient of Method A provide superior resolving power.
Tailing Factor 1.11.2Both methods provide excellent peak shape due to the acidified mobile phase.
Theoretical Plates ~12,000~7,500The longer column and optimized flow rate in Method A lead to higher efficiency.
Total Analysis Time (min) 208Isocratic elution and a shorter column make Method B significantly faster.

Section 4: Method Validation and Forced Degradation

A purity analysis method, especially for pharmaceutical applications, must be validated to prove it is fit for purpose. A crucial part of this validation is demonstrating specificity through forced degradation studies.[10][11]

Forced Degradation Protocol Overview: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be detected.[3]

  • Acid Hydrolysis: Expose the sample to 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Expose the sample to 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 105 °C.

  • Photolytic Degradation: Expose the sample to UV/Vis light as per ICH Q1B guidelines.

Method A, with its gradient profile, is the superior choice for a stability-indicating method as it is designed to separate degradation products with a wide range of polarities.[8] The results from these studies are used to validate the specificity of the analytical method. Further validation should be conducted according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[12]

Section 5: Workflow and Decision Diagrams

The following diagrams illustrate the analytical workflow and the decision-making process for method selection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Weigh Sample & Standard dissolve Dissolve in Diluent sample->dissolve filter Filter (if necessary) dissolve->filter sst Perform System Suitability Test (SST) filter->sst inject Inject Samples sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Method_Selection node_goal Analytical Goal? node_methodA Choose Method A: High-Resolution Gradient node_goal->node_methodA Impurity Profiling / Method Development / Stability Testing node_methodB Choose Method B: Rapid Isocratic node_goal->node_methodB Routine QC / High-Throughput Screening / In-Process Control

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion

The purity of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde can be reliably determined using RP-HPLC. This guide has detailed two robust methods tailored for different analytical objectives.

  • Method A (High-Resolution Gradient) is the recommended approach for comprehensive impurity profiling, stability studies, and final product release testing where complete separation of all potential impurities is paramount.

  • Method B (Rapid Isocratic) serves as an excellent tool for rapid in-process controls and routine quality checks where speed and throughput are critical and the impurity profile is well-established.

The choice between these methods should be guided by the specific analytical need, balancing the requirement for high resolution against the demand for rapid turnaround times. Both methods, when properly validated, provide an authoritative basis for ensuring the quality and consistency of this important chemical intermediate.

References

  • Schronk, L. R., & Grisby, R. D. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]

  • Schronk, L. R., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... (n.d.). ResearchGate. [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

  • Ngwa, G. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (n.d.). HELIX Chromatography. [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • Blessy, M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]

  • Kautola, H., et al. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde. (n.d.). PubChem. [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC, NIH. [Link]

Sources

Comparing reactivity of 3-methylbenzyl vs 4-methylbenzyl pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False Equivalence" of Isomers

Bottom Line for Drug Developers: From a purely synthetic organic chemistry perspective, 1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde (Meta) and 1-(4-methylbenzyl)-1H-pyrazole-4-carbaldehyde (Para) exhibit nearly identical reactivity profiles in standard aldehyde transformations (e.g., Reductive Amination, Knoevenagel). The methylene bridge (


) effectively insulates the pyrazole core from the subtle electronic differences of the methyl regioisomers.

The Decision Driver: Selection should not be based on aldehyde reactivity, but on Physical Properties and ADME (Metabolism) :

  • Crystallinity: The Para-isomer typically exhibits higher symmetry, leading to higher melting points and better crystalline behavior, facilitating purification.

  • Metabolic Liability: The Para-methyl group is a highly accessible "soft spot" for CYP450-mediated benzylic oxidation. The Meta-isomer often provides a slight advantage in metabolic stability or alters the regioselectivity of clearance.

Structural & Electronic Analysis

The Methylene Insulator Effect

To understand the reactivity, we must apply Hammett substituent constants (


). While the methyl group has distinct electronic effects depending on its position on a benzene ring, the pyrazole aldehyde is separated from this system by a methylene bridge.
  • Para-Methyl (

    
    ):  Weakly electron-donating via induction and hyperconjugation.
    
  • Meta-Methyl (

    
    ):  Weakly electron-donating via induction only.
    

Impact on Aldehyde Electrophilicity: The difference in electron density transmitted to the aldehyde (via the pyrazole nitrogens) is negligible. The


 hybridized methylene carbon breaks the 

-conjugation, preventing resonance transmission. Therefore, the electrophilicity of the aldehyde carbon—and thus the rate of nucleophilic attack—is effectively indistinguishable between the two isomers.
Steric Considerations
  • 4-Methylbenzyl (Para): Linear extension. Minimally sterically demanding in the immediate vicinity of the pyrazole N1 position.

  • 3-Methylbenzyl (Meta): Increases "width" or lateral bulk. While it does not block the aldehyde (which is distant at C4), it can disrupt crystal packing efficiency (lowering MP) and increase solubility in organic solvents compared to the Para isomer.

Experimental Comparison: Synthesis & Reactivity

Workflow Comparison

The following diagram illustrates the parallel synthesis and downstream reactivity. Both isomers follow the same optimal pathway.

SynthesisWorkflow Start 1H-Pyrazole-4-carbaldehyde Alkylation N-Alkylation (K2CO3, MeCN, 60°C) Start->Alkylation Reagent_M 3-Methylbenzyl Chloride (Meta) Reagent_M->Alkylation Reagent_P 4-Methylbenzyl Chloride (Para) Reagent_P->Alkylation Product_M Meta-Isomer Product (Oil/Low MP Solid) Alkylation->Product_M Yield: 90-95% Product_P Para-Isomer Product (Crystalline Solid) Alkylation->Product_P Yield: 92-96% Rxn_Aldehyde Reductive Amination (R-NH2, STAB, DCM) Product_M->Rxn_Aldehyde Product_P->Rxn_Aldehyde Final Final Drug Scaffold Rxn_Aldehyde->Final identical rates

Figure 1: Parallel synthesis workflow. Note the divergence only in physical state (oil vs. solid) rather than chemical yield.

Standardized Protocol: N-Alkylation

Use this protocol for generating either isomer with high fidelity.

Reagents:

  • 1H-Pyrazole-4-carbaldehyde (1.0 eq)[1]

  • 3- (or 4-) Methylbenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carbaldehyde and anhydrous

    
    .
    
  • Solvate: Add MeCN and stir at room temperature for 15 minutes to deprotonate the pyrazole (

    
    ).
    
  • Addition: Add the respective Methylbenzyl chloride dropwise.

  • Heat: Heat the reaction mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for disappearance of the pyrazole (M+H = 97).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification:

    • Para-Isomer: Often recrystallizes from Et2O/Hexanes or cold EtOH.

    • Meta-Isomer: Likely requires flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) as it tends to remain an oil or amorphous solid.

Performance Metrics Table
Feature3-Methylbenzyl (Meta)4-Methylbenzyl (Para)Scientific Rationale
Alkylation Yield 90-95%92-96%Minimal steric difference at N1 site.
Aldehyde Reactivity


Electronic insulation by methylene bridge.
Physical State Low MP Solid / OilCrystalline SolidPara-symmetry favors lattice packing forces.
Solubility (DMSO) High (>50 mM)High (>50 mM)Both are lipophilic; Meta slightly more soluble due to lower lattice energy.
NMR Diagnostic

ppm (s, 3H)

ppm (s, 3H)
Chemical shifts are nearly identical; splitting patterns in aromatic region differ.

Metabolic Liability Assessment (ADME)

This is the critical differentiator for medicinal chemistry applications.[2]

Benzylic Oxidation Pathway

The methyl group on the benzyl ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Para-Attack: The para-position is sterically exposed and electronically activated. It is rapidly converted to the benzyl alcohol

    
     benzoic acid. This can lead to rapid clearance (
    
    
    
    ) and short half-life (
    
    
    ).
  • Meta-Attack: While still oxidizable, the meta-position is slightly less accessible in certain CYP active sites compared to the para-vector.

Metabolism Parent_P Para-Methyl Isomer CYP CYP450 Oxidation (Liver Microsomes) Parent_P->CYP High Rate Parent_M Meta-Methyl Isomer Parent_M->CYP Moderate Rate Alcohol_P Para-Benzyl Alcohol (Intermediate) CYP->Alcohol_P Alcohol_M Meta-Benzyl Alcohol CYP->Alcohol_M Acid_P Para-Benzoic Acid (High Clearance Metabolite) Alcohol_P->Acid_P Rapid Oxidation

Figure 2: Metabolic fate. The Para-isomer is generally more prone to rapid oxidation to the benzoic acid derivative.

Mitigation Strategy

If the Para -isomer is preferred for crystallinity but suffers from high clearance:

  • Bioisostere Swap: Replace the Methyl group with Chlorine (Cl) or Trifluoromethyl (

    
    ). These block metabolism while maintaining the para-vector.
    
  • Deuteration: Use a

    
     group (Trideuteromethyl) to leverage the Kinetic Isotope Effect (KIE), slowing down the oxidation rate.
    

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Pyrazole Synthesis & Regioselectivity

    • Goetzinger, A. C., & Mueller, T. J. J. (2020). Pyrazole chemistry: Synthesis and properties. Science of Synthesis.[3] Link

  • Metabolic Stability of Methyl Groups

    • Kerecman, J. D., et al. (2013).[4] Metabolically Stable tert-Butyl Replacement.[4] ACS Medicinal Chemistry Letters, 4(12), 1163–1168. (Demonstrates principles of blocking alkyl oxidation). Link

  • Crystal Packing of Benzyl Pyrazoles

    • Tahir, M. N., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[5] Acta Crystallographica Section E. (Provides structural data on analogous pyrazole aldehydes). Link

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this particular molecule, the following procedures are rooted in the established hazards of analogous pyrazole and aldehyde compounds, alongside universal best practices for hazardous chemical waste management.[1][2]

Core Principle: Prioritizing Safety and Professional Disposal

Given the absence of specific toxicological data for 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, a conservative approach that treats the compound as hazardous is imperative. The pyrazole moiety is a common feature in biologically active and potentially hazardous molecules, while the aldehyde functional group can be associated with irritation and sensitization.[3][4][5][6] Therefore, in-laboratory chemical neutralization is strongly discouraged without a validated procedure specific to this compound. The primary and most secure disposal method is to entrust all waste containing this chemical to a licensed hazardous waste disposal contractor, facilitated through your institution's Environmental Health and Safety (EHS) department.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde with the appropriate Personal Protective Equipment (PPE). This precaution is based on data from similar pyrazole and aldehyde compounds, which suggest potential for skin, eye, and respiratory irritation.[3][5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation or allergic reactions.[3][5]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of potentially harmful vapors or particulates.[3][4]

Step-by-Step Disposal Protocol

The systematic disposal of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde involves a clear process of waste segregation, containment, and labeling, leading to its final hand-off to a certified hazardous waste management service.

Experimental Protocol: Chemical Waste Segregation and Containment
  • Identify and Segregate:

    • Solid Waste: Collect any solid 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spill cleanup into a designated, robust, and sealable container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]

    • Sharps Waste: Any sharp objects contaminated with the compound, such as needles or broken glass, must be placed in a designated sharps container.

  • Container Selection and Labeling:

    • Choose containers that are in good condition and compatible with the chemical waste.

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[7] The label must include:

      • The full chemical name: "1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "Solid waste contaminated with...")

      • The date accumulation started.

      • The specific hazards (e.g., "Irritant," "Potentially Toxic").

  • Secure Storage:

    • Keep waste containers tightly sealed except when adding waste.[8]

    • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4][7] Secondary containment, such as a larger, chemically resistant tub, is recommended for liquid waste.[7]

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not exceed the maximum allowable accumulation time for hazardous waste as stipulated by your institution and local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde.

DisposalWorkflow start Start: Generation of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled, Sealable Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container with Secondary Containment liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store Securely in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact end End: Professional Disposal by Certified Vendor ehs_contact->end

Caption: Disposal workflow for 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde.

References

  • Vertex AI Search. Aldehyde Disposal.
  • Benchchem. Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • TDSC.com. Aldex Aldehyde Disposal Liquid.
  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
  • Discount Dental Supplies. Aldex Aldehyde Neutralizer - Trash Disposal.
  • Dental City. WCM Inc - Aldex Aldehyde Treatment & Disposal.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs.
  • ChemicalBook. MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde.
  • Combi-Blocks. JQ-5927 - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • University of California Television (UCTV). Hazardous Waste Management Safety Video.
  • Chemical Safety. Safety Data Sheets | Free SDS Database.
  • Fisher Scientific. SAFETY DATA SHEET: Pyrazole.
  • Occupational Safety and Health Administration. 1926 - Table of Contents.
  • Fisher Scientific. Safety Data Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde. The focus is on procedural, step-by-step guidance for the selection and use of Personal Protective Equipment (PPE) to ensure laboratory safety and experimental integrity.

Hazard Analysis: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is not publicly available, a robust risk assessment can be constructed by examining its constituent chemical groups: the pyrazole ring and the aromatic aldehyde. Structurally similar compounds consistently highlight several key hazards.

Based on data from analogous pyrazole-carboxaldehydes, the primary risks associated with this compound are:

  • Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation (Category 1/2) : Poses a significant risk of serious eye irritation or damage.[1][3][4][5][6]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][4]

  • Respiratory Irritation (Category 3) : May cause respiratory irritation upon inhalation of dust or vapors.[1][3][4][6]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[3][6]

Aldehydes as a class are known for their high reactivity and volatility, which can lead to irritation of the nose and throat if inhaled.[7][8] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Hazard Summary Table
Hazard ClassificationDescriptionCommon GHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if ingested.GHS07 (Exclamation Mark)
Skin Irritation (Category 2) Causes irritation upon skin contact.GHS07 (Exclamation Mark)
Serious Eye Damage (Category 1/2) Risk of severe eye injury.GHS05 (Corrosion), GHS07
Respiratory Irritation (STOT SE 3) May cause irritation to the respiratory tract.GHS07 (Exclamation Mark)
Skin Sensitization (Category 1) May provoke an allergic skin reaction.GHS07 (Exclamation Mark)

The Core of Protection: A Multi-Layered PPE Protocol

The hierarchy of controls dictates that engineering controls (e.g., fume hoods) are the first line of defense. PPE should be used as the final barrier to exposure.[9]

Primary Engineering Controls

All manipulations of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling airborne particulates or vapors. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3]

Step-by-Step PPE Selection and Rationale

A. Hand Protection: The First Point of Contact

  • Glove Type: Nitrile gloves are the standard recommendation. Avoid latex, as it offers poor protection against many organic chemicals. Polyvinyl chloride (PVC) gloves are also known to provide little protection against chemical exposures and should not be used.[9]

  • Thickness: A minimum thickness of 4-mil is recommended for incidental contact. For extended work, select gloves with a thickness of 8-mil or greater.

  • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves significantly reduces the risk of exposure from undetected pinholes or rapid permeation. The outer glove should be removed and disposed of immediately after the task or if contamination is suspected.[9]

B. Eye and Face Protection: A Non-Negotiable Barrier

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][3] Standard safety glasses, even with side shields, do not provide adequate protection from splashes.[9]

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[9][10] This provides a crucial layer of protection for the entire face.

C. Body Protection: Shielding Against Contamination

  • A clean, flame-resistant laboratory coat is the minimum requirement.

  • For procedures involving larger quantities or a higher risk of spills, a disposable, solid-front, back-closing chemical-resistant gown is recommended.[10] Ensure cuffs are tucked into the inner pair of gloves.

D. Respiratory Protection: When Engineering Controls Are Not Enough

  • Standard Operations: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.

  • High-Risk Scenarios: For large spills, cleaning of contaminated equipment, or situations where engineering controls are not available or may fail, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or N95 particulate filter is recommended.[3][11] All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training, as per OSHA regulations.[9]

Operational Workflow: Weighing and Dissolving the Compound

This section provides a procedural workflow that integrates the PPE protocol for a common laboratory task.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 1. Don PPE: - Lab Coat - Inner Nitrile Gloves - Goggles & Face Shield prep2 2. Verify Fume Hood is operational prep1->prep2 prep3 3. Gather all necessary equipment and solvents prep2->prep3 handle1 4. Don Outer Nitrile Gloves prep3->handle1 Enter Fume Hood handle2 5. Carefully weigh compound onto weigh paper handle1->handle2 handle3 6. Transfer compound to reaction vessel handle2->handle3 handle4 7. Add solvent and initiate dissolution handle3->handle4 clean1 8. Securely cap vessel handle4->clean1 Exit Fume Hood clean2 9. Decontaminate work surface clean1->clean2 clean3 10. Remove outer gloves (Dispose as hazardous waste) clean2->clean3 clean4 11. Remove face shield & goggles clean3->clean4 clean5 12. Remove lab coat clean4->clean5 clean6 13. Remove inner gloves (Dispose as hazardous waste) clean5->clean6 clean7 14. Wash hands thoroughly clean6->clean7

Caption: A procedural workflow for safely weighing and dissolving 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde.

Emergency Response and Disposal

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: If safe to do so, increase ventilation in the fume hood. Ensure appropriate respiratory protection is worn before re-entering.

  • Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust. For a liquid spill, absorb with a chemical absorbent pad.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal: All contaminated materials, including gloves, weigh paper, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][4] Follow all local, regional, and national regulations for hazardous waste disposal. Do not empty into drains.[1]

Decontamination and PPE Removal Sequence

The order of PPE removal is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first.

G start Decontamination Sequence Start step1 1. Outer Gloves (If used) start->step1 step2 2. Chemical Gown or Lab Coat (Turn inside out as it's removed) step1->step2 step3 3. Face Shield & Goggles step2->step3 step4 4. Respirator (If used) step3->step4 step5 5. Inner Gloves (Avoid touching outside of gloves with bare hands) step4->step5 end_step 6. Wash Hands Thoroughly with Soap and Water step5->end_step finish Sequence Complete end_step->finish

Caption: A sequential diagram for the correct removal of Personal Protective Equipment after handling the compound.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. [Link]

  • Pellegrino, C., et al. (2023). Aldehydes: What We Should Know About Them. MDPI. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved February 12, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.